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Compound of Interest

Compound Name: SR2211

Cat. No.: B610972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of the synthetic modulator

SR2211 for the Retinoic acid receptor-related Orphan Receptor gamma (RORγ) over its closely

related isoform, RORα. The information presented is supported by experimental data to

validate SR2211's profile as a selective RORγ inverse agonist, a crucial characteristic for its

potential therapeutic applications in autoimmune diseases.

Introduction to RORs and SR2211
Retinoic acid receptor-related orphan receptors (RORs) are a group of nuclear receptors that

act as transcription factors. The family includes three members: RORα, RORβ, and RORγ.

Both RORα and RORγ have been identified as key regulators in the immune system.

Specifically, an isoform of RORγ, RORγt, is essential for the differentiation of pro-inflammatory

T helper 17 (Th17) cells and the production of Interleukin 17 (IL-17), a cytokine implicated in

the pathology of several autoimmune diseases like multiple sclerosis and rheumatoid arthritis.

[1][2][3] Genetic deletion of RORγ, alone or with RORα, has been shown to impair Th17

differentiation and protect mice from experimental autoimmune encephalomyelitis (EAE).[1][2]

[3]

Given the central role of RORγ in inflammation, developing ligands that can selectively

modulate its activity is a key therapeutic strategy. SR2211 has been identified as a potent,

synthetic, and selective RORγ modulator that functions as an inverse agonist, effectively
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suppressing the receptor's transcriptional activity.[1][4][5][6] This guide focuses on the

experimental evidence that establishes its high selectivity for RORγ over RORα.

Data Presentation: Quantitative Comparison
The specificity of SR2211 has been quantitatively assessed through various assays. The

following table summarizes the key binding affinity and functional inhibition data.

Parameter RORγ RORα Reference

Binding Affinity (Ki) 105 nM

Not reported; no

significant binding or

activity observed

[1][4][7]

Functional Inhibition

(IC₅₀)
~320 nM

No effect on

transcriptional activity
[1][4][7]

Max. Transcriptional

Inhibition
>95% at 10 µM No impact observed [1]

Experimental Validation of Specificity
The selectivity of SR2211 for RORγ is not based on a single experiment but is validated

through a series of complementary assays that assess direct binding, transcriptional regulation,

and downstream functional outcomes.

Radioligand Binding Assays
Direct binding affinity was determined using a competition-based Scintillation Proximity Assay

(SPA). In this assay, SR2211 was shown to effectively displace the radioligand [³H]T1317 from

the RORγ ligand-binding domain (LBD), yielding a calculated Kᵢ value of 105 nM.[1] This

demonstrates a direct and high-affinity interaction between SR2211 and RORγ.

Cell-Based Transcriptional Assays
To confirm that this binding translates into functional selectivity, a series of cell-based reporter

assays were conducted.
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GAL4-LBD Chimeric Receptor Assay: In this system, the ligand-binding domains (LBDs) of

RORα and RORγ were fused to the Gal4 DNA-binding domain. SR2211 demonstrated a

dose-dependent inhibition of RORγ transcriptional activity, with an IC₅₀ of approximately 320

nM and achieving over 95% inhibition at a 10 µM concentration.[1] In stark contrast, SR2211
had no discernible impact on the transcriptional activity of the RORα-LBD construct.[1]

Full-Length Receptor RORE Assay: To assess activity in a more native context, full-length

RORγ or RORα were co-expressed with a luciferase reporter driven by five ROR response

elements (5X-RORE). SR2211 significantly repressed the luciferase activity only when

RORγ was present.[1] Consistent with other findings, it had no effect in cells expressing

RORα.[1]

Native Promoter and Target Gene Expression Assays
To validate the findings on endogenous gene targets, the effect of SR2211 was tested on the

promoter of a well-characterized RORγ target gene, Il17.

Il17 Promoter Assay: SR2211 treatment resulted in a significant, over 50% suppression of

transcriptional activity from the Il17 promoter in a RORγ-dependent manner.[1] Again,

SR2211 did not alter the transcription driven by the Il17 promoter in cells co-transfected with

RORα.[1]

Endogenous Gene Expression in EL-4 Cells: Treatment of murine lymphoma EL-4 cells with

SR2211 led to a significant reduction in the gene expression of Il17 and the Il23 receptor

(Il23r), another RORγ target.[1][4] Further analysis by flow cytometry confirmed that SR2211
treatment significantly inhibits the intracellular accumulation of the IL-17 protein in stimulated

EL-4 cells.[1]

Experimental Protocols
Radioligand Binding Scintillation Proximity Assay (SPA)

Objective: To determine the binding affinity (Ki) of SR2211 for RORγ.

Method: The assay was performed in a competition format using [³H]T1317 as the

radioligand. The RORγ ligand-binding domain (LBD) was incubated with the radioligand and
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varying concentrations of the competitor compound, SR2211. The amount of bound

radioligand was measured using SPA technology.

Analysis: The data from the competition assay was used to calculate the Ki value for

SR2211, which represents its binding affinity.[1]

Cell-Based Cotransfection Luciferase Reporter Assay
Objective: To measure the functional activity of SR2211 as an inverse agonist on RORγ and

RORα.

Cell Line: HEK293T cells are commonly used for such assays.

Method:

Cells were transiently transfected with two plasmids:

An expression vector for either the full-length RORγ, full-length RORα, or a Gal4-DBD-

ROR-LBD chimera.

A reporter plasmid containing a luciferase gene under the control of a promoter with

multiple ROR Response Elements (ROREs) or a Gal4 upstream activation sequence.

Post-transfection, cells were treated with a vehicle control (e.g., DMSO) or varying

concentrations of SR2211.

After an incubation period (typically 24 hours), cells were lysed, and luciferase activity was

measured using a luminometer.

Analysis: The resulting luciferase activity was normalized to a control (e.g., β-galactosidase

activity or total protein) to account for transfection efficiency. The dose-response curve was

then used to calculate the IC₅₀ value.[1]
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Caption: SR2211 acts as an inverse agonist on RORγt, inhibiting the transcription of the IL-17

gene.

Experimental Workflow for Specificity Validation
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Caption: Workflow of the cell-based assay demonstrating SR2211's selective inhibition of

RORγ.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Identification of SR2211: a potent synthetic RORγ selective modulator - PMC
[pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b610972?utm_src=pdf-body-img
https://www.benchchem.com/product/b610972?utm_src=pdf-body
https://www.benchchem.com/product/b610972?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3331898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3331898/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Identification of SR2211: a potent synthetic RORγ-selective modulator - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. medchemexpress.com [medchemexpress.com]

5. researchgate.net [researchgate.net]

6. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

7. adooq.com [adooq.com]

To cite this document: BenchChem. [SR2211: A Comparative Analysis of Specificity for
RORγ over RORα]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610972#validation-of-sr2211-s-specificity-for-ror-
over-ror]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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